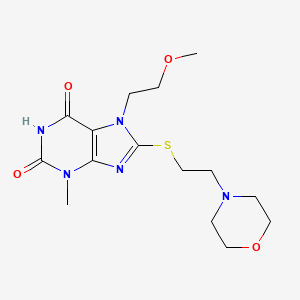

7-(2-methoxyethyl)-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

7-(2-Methoxyethyl)-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by substitutions at the 7-, 8-, and 3-positions of the purine scaffold. The 7-position is modified with a 2-methoxyethyl group, which enhances hydrophilicity compared to alkyl or aryl substituents. The 8-position features a thioether linkage to a 2-morpholinoethyl group, introducing both sulfur-based reactivity and a morpholine moiety known for improving pharmacokinetic properties. The 3-methyl group stabilizes the purine ring and modulates electronic effects. This compound is structurally aligned with xanthine derivatives but distinguishes itself through its unique substitution pattern, which may influence adenosine receptor binding or enzymatic inhibition (e.g., phosphodiesterase or aldehyde dehydrogenase) .

Properties

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4S/c1-18-12-11(13(21)17-14(18)22)20(5-7-23-2)15(16-12)25-10-6-19-3-8-24-9-4-19/h3-10H2,1-2H3,(H,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVKLCRFVBBKCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCOCC3)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available purine derivatives.

Thioether Formation: The 8-position morpholinoethylthio group is introduced via a nucleophilic substitution reaction. This involves reacting the purine derivative with 2-chloroethyl morpholine in the presence of a thiol reagent.

Methylation: The 3-methyl group is typically introduced through a methylation reaction using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholinoethylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the purine ring or the thioether linkage, potentially leading to the formation of dihydropurine derivatives or thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions where halogen atoms or other leaving groups are present.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropurine derivatives or thiols.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-(2-methoxyethyl)-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is studied for its potential interactions with nucleic acids and proteins. Its purine core makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

The compound is investigated for its potential therapeutic applications, particularly as an antiviral or anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in nucleotide synthesis or degradation, as well as receptors on cell surfaces. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural Analogues at the 8-Position

The 8-position substituent is critical for biological activity. Below is a comparison of compounds with variations at this position:

Key Observations :

- Direct attachment of morpholine (as in ) simplifies synthesis but reduces conformational flexibility, likely diminishing target engagement.

- The pyridinyloxy group in caffeine derivatives abolishes CNS activity but retains analgesic effects, suggesting that 8-substituent polarity and hydrogen-bonding capacity are critical for functional selectivity .

Substitution at the 7-Position

The 7-(2-methoxyethyl) group differentiates the target compound from other purine derivatives:

Key Observations :

- The 2-methoxyethyl group in the target compound avoids the metabolic liabilities of benzyl groups (e.g., CYP450-mediated oxidation) while maintaining moderate solubility .

- Halogenated benzyl groups (e.g., 3-chlorobenzyl) enhance target affinity through hydrophobic and halogen-bonding interactions but may increase toxicity risks .

Biological Activity

7-(2-methoxyethyl)-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews existing literature on the compound's biological properties, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a purine core with various substituents that may influence its biological activity. The presence of the morpholinoethyl thio group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 7-(2-methoxyethyl)-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione |

| Molecular Formula | C13H18N4O3S |

| Molecular Weight | 298.37 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit specific enzymes critical for cellular proliferation and survival, particularly in cancer cells.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in nucleotide metabolism.

- Antiviral Activity : Similar compounds have shown potential in inhibiting viral replication by targeting viral polymerases.

- Anticancer Properties : The structural features may allow it to disrupt pathways essential for tumor growth.

Biological Activity

Research indicates that 7-(2-methoxyethyl)-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione exhibits a range of biological activities:

- Antiviral Activity : Compounds with similar structures have demonstrated efficacy against various viruses by interfering with viral replication mechanisms.

- Anticancer Activity : Studies have shown that purine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of structurally similar purines. The researchers found that the introduction of morpholinoethyl thio groups enhanced cytotoxicity against breast cancer cell lines (MCF-7), suggesting a promising avenue for further development.

Study 2: Antiviral Properties

In another investigation, derivatives of this compound were tested against influenza virus strains. Results indicated significant inhibition of viral replication at micromolar concentrations, highlighting its potential as an antiviral agent.

Study 3: Enzyme Interaction Studies

Molecular docking studies have been conducted to elucidate the binding affinity of the compound to key enzymes involved in nucleotide metabolism. These studies revealed strong binding interactions, supporting its role as an enzyme inhibitor.

Q & A

Basic: What are the recommended synthetic routes for 7-(2-methoxyethyl)-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione?

Methodological Answer:

The synthesis typically involves sequential functionalization of the purine core. A common strategy includes:

Core Modification : Start with 3-methylxanthine derivatives. Introduce the 7-(2-methoxyethyl) group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

8-Position Thiolation : React the intermediate with 2-morpholinoethyl thiol using coupling agents (e.g., DCC or EDC) to form the thioether linkage. Optimize reaction time and temperature (e.g., 50–60°C, 12–24 hrs) to minimize side products .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures for high purity (>95%) .

Basic: How can structural confirmation and purity assessment be performed for this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₂₄N₆O₄S) with <5 ppm error .

- HPLC : Use a C18 column (ACN/0.1% TFA gradient) to confirm purity ≥98% .

Advanced: How do structural modifications at the 7- and 8-positions influence biological activity?

Methodological Answer:

- 7-Position (Methoxyethyl Group) :

- Lipophilicity : Longer alkyl chains (e.g., hexyl vs. methoxyethyl) increase logP, enhancing membrane permeability but reducing aqueous solubility. Methoxyethyl balances both properties .

- Hydrogen Bonding : The ether oxygen may interact with polar residues in target enzymes (e.g., kinases or phosphodiesterases) .

- 8-Position (Morpholinoethyl Thioether) :

- Electron-Withdrawing Effects : The thioether sulfur stabilizes charge distribution, potentially modulating binding affinity to nucleotide-binding domains .

- Morpholine Ring : Participates in hydrogen bonding or π-stacking interactions, as seen in analogs targeting adenosine receptors .

SAR Study Design : Synthesize analogs with varied chain lengths (e.g., ethyl vs. propyl) or heterocycles (piperidine vs. morpholine) and compare IC₅₀ values in enzyme assays .

Advanced: How can stability and degradation pathways be characterized under physiological conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate in 0.1N HCl/NaOH (37°C, 24 hrs) and monitor degradation via LC-MS. The morpholino group is prone to ring-opening under strong acidic conditions .

- Oxidative Stress : Use 3% H₂O₂ to identify oxidation-sensitive sites (e.g., thioether to sulfoxide) .

- Thermal Stability : Conduct TGA/DSC to determine melting points and decomposition thresholds. Store lyophilized samples at –20°C in inert atmospheres to prevent thioether oxidation .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Case Example : Discrepancies in antiarrhythmic vs. pro-arrhythmic effects of purine derivatives :

- Assay Variability : Compare experimental models (e.g., isolated cardiomyocytes vs. in vivo models). Species differences (rat vs. human ion channels) may explain contradictions .

- Concentration Dependence : Perform dose-response curves (1 nM–100 µM) to identify biphasic effects.

- Metabolite Interference : Use LC-MS to verify if observed activity stems from the parent compound or metabolites (e.g., demethylated or oxidized derivatives) .

- Standardization : Adopt consensus protocols (e.g., hERG assay for cardiotoxicity) to ensure cross-study comparability .

Advanced: What computational strategies predict binding modes with nucleotide-binding targets?

Methodological Answer:

- Docking Studies :

- Target Selection : Prioritize proteins with purine-binding pockets (e.g., PDEs, kinases) using sequence homology tools (BLAST) .

- Ligand Preparation : Generate 3D conformers (OpenBabel) and optimize geometry (DFT at B3LYP/6-31G* level) .

- Docking Software : Use AutoDock Vina or Glide. Validate with co-crystallized ligands (RMSD <2.0 Å) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Key interactions may include:

- Hydrogen bonds between morpholine oxygen and Asp/Glu residues.

- π-π stacking between purine core and aromatic side chains (e.g., Phe) .

Basic: What solvents and conditions optimize solubility for in vitro assays?

Methodological Answer:

- Solvent Screening : Test DMSO (primary stock), ethanol, or PEG-400. For aqueous buffers (PBS, pH 7.4), use sonication (30 min) and/or cyclodextrin-based solubilizers .

- Critical Micelle Concentration (CMC) : Determine via UV-Vis spectroscopy if surfactants (e.g., Tween-80) are required to prevent aggregation in cell culture media .

Advanced: How to design analogs to improve metabolic stability without compromising activity?

Methodological Answer:

- Metabolic Hotspot Identification :

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies major metabolites (e.g., O-demethylation at methoxyethyl) .

- Isotope Labeling : Use ¹⁴C-labeled compounds to track degradation pathways.

- Structural Optimization :

- Replace labile groups (e.g., methoxy → trifluoromethoxy) to block CYP450-mediated oxidation .

- Introduce steric hindrance near vulnerable sites (e.g., bulky substituents on morpholine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.